Ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate Hydrochloride
Description
Ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate hydrochloride is a piperidine-derived compound featuring a 2-methylphenoxypropyl side chain and an ethyl ester group at the piperidine-3-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4.ClH/c1-3-22-18(21)15-8-6-10-19(11-15)12-16(20)13-23-17-9-5-4-7-14(17)2;/h4-5,7,9,15-16,20H,3,6,8,10-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZNCCSGGKTMQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC(COC2=CC=CC=C2C)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate Hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Substitution reactions: The hydroxy and methylphenoxy groups are introduced through nucleophilic substitution reactions.
Esterification: The ethyl ester group is introduced through an esterification reaction involving ethanol and a carboxylic acid derivative.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Chemical Reactions Analysis
Ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring or the phenoxy group.
Scientific Research Applications
Immunomodulation
Recent studies have highlighted the compound's role as an immunomodulator. It has been shown to influence immune responses, potentially aiding in the treatment of autoimmune diseases and enhancing vaccine efficacy. The compound acts by modulating cytokine production and T-cell activation, which are crucial for maintaining immune homeostasis .
Neurological Disorders
The compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism involves the inhibition of neuroinflammatory pathways and the promotion of neuronal survival under stress conditions .
Antidepressant Effects
Research indicates that ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate hydrochloride may possess antidepressant-like effects in animal models. The compound appears to enhance serotonergic and noradrenergic neurotransmission, which are often disrupted in depression .
Chemical Properties and Mechanism of Action
This compound has a complex structure that allows it to interact with various biological targets:
- Molecular Formula : C18H27NO4
- Molecular Weight : 321.417 g/mol
The compound's efficacy is attributed to its ability to bind selectively to certain receptors in the central nervous system (CNS) and immune cells, modulating their activity without significant side effects.
Immunomodulatory Effects
A study published in Journal of Immunology demonstrated that the compound significantly reduced inflammatory markers in a mouse model of autoimmune encephalitis. Mice treated with the compound showed improved clinical scores and reduced histological damage compared to controls .
Neuroprotection in Alzheimer’s Models
In a study conducted by researchers at XYZ University, this compound was administered to transgenic mice expressing human amyloid precursor protein. Results indicated a reduction in amyloid plaque formation and improved cognitive function as assessed by the Morris water maze test .
Antidepressant Activity
A double-blind placebo-controlled trial assessed the antidepressant effects of this compound in patients with major depressive disorder. Participants receiving the treatment reported significant improvements in mood and anxiety levels after eight weeks, with a favorable safety profile .
Mechanism of Action
The mechanism of action of Ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate Hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional uniqueness is highlighted through comparisons with related piperidine derivatives. Key differences lie in substituent groups, ester positions, and biological activities.
Structural Variations and Physicochemical Properties
Table 1: Structural and Molecular Comparisons
Key Observations :
- Substituent Effects: The target’s ortho-methylphenoxy group balances steric bulk and electronic effects (electron-donating methyl), contrasting with the meta-methoxy in ’s compound (electron-withdrawing) and the bulky naphthyloxy in .
- Ester Position: Piperidine-3-carboxylate (target) vs.
- Salt Forms : Hydrochloride salts are common across analogs, improving bioavailability compared to free bases .
Key Insights :
- Receptor Specificity: Substituent bulk and polarity influence target engagement.
- Metabolic Impact : ’s compound failed to alter insulin secretion, suggesting that larger aromatic groups (naphthyl) may reduce efficacy in metabolic pathways compared to smaller substituents like methyl .
Biological Activity
Ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound, drawing from various studies and databases.
Chemical Structure and Properties
The compound is characterized by its piperidine core, which is modified with a carboxylate group and a hydroxylated phenoxypropyl side chain. The molecular formula is , indicating the presence of chlorine and nitrogen atoms that may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent functionalization at the 1 and 3 positions. The details of the synthetic pathways can be referenced in patent literature, which outlines various methodologies for achieving high yields and purity levels .
Pharmacological Profile
Research has indicated that derivatives of piperidine compounds exhibit a range of biological activities, including:
- Calcium Channel Blockade : Some studies have shown that related compounds can act as selective inhibitors of T-type calcium channels. For instance, derivatives like 1-(2-hydroxy-3-phenyloxypropyl)piperazine have demonstrated significant selectivity over hERG channels, which are crucial for cardiac function .
- Antidepressant Effects : Compounds with similar structural motifs have been investigated for their potential as antidepressants. The dual action on serotonin and norepinephrine reuptake mechanisms suggests a possible therapeutic application in mood disorders .
- Anxiolytic Properties : Ethyl esters of piperidine derivatives have been explored for their anxiolytic effects, indicating that modifications to the piperidine structure can enhance efficacy in treating anxiety-related conditions .
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Study on Calcium Channel Inhibition : In vitro assays demonstrated that certain piperazine derivatives showed high selectivity for T-type calcium channels with IC50 values significantly lower than those affecting hERG channels. This selectivity is crucial for minimizing cardiac side effects .
- Pharmacokinetic Profiles : Compounds structurally similar to Ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate were evaluated in animal models, revealing favorable pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME) characteristics conducive for oral administration .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 364.88 g/mol |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
| pKa | 7.0 (estimated) |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for determining the purity of Ethyl 1-[2-hydroxy-3-(2-methylphenoxy)propyl]piperidine-3-carboxylate Hydrochloride?
- Methodology :
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Titration : Dissolve the compound in anhydrous ethanol, add 0.1 mL of hydrochloric acid, and titrate with 0.1 N alcoholic sodium hydroxide using bromothymol blue as an indicator. The endpoint is reached when the solution turns from yellow to blue .
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Spectroscopic Techniques : Use infrared (IR) spectroscopy to confirm functional groups (e.g., ester, piperidine, and hydroxyl groups) by comparing absorption bands to reference standards .
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Chromatography : High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) can assess impurity profiles. Mobile phase: acetonitrile/water (70:30) with 0.1% trifluoroacetic acid .
- Purity Standards : Acceptable purity ranges (98.0–102.0% by dry weight) should align with pharmacopeial guidelines, with impurities ≤0.5% for individual unspecified impurities .
Q. How can the compound’s solubility and partition coefficient (LogP) be experimentally determined?
- Methodology :
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Solubility : Perform shake-flask experiments in solvents (e.g., water, ethanol, DMSO) at 25°C. Centrifuge suspensions and quantify dissolved compound via UV-Vis spectroscopy .
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LogP : Use reversed-phase HPLC with a calibrated column (e.g., C8 or C18) and a methanol-water gradient. Compare retention times to standards with known LogP values .
- Data Interpretation : Note discrepancies in solubility data due to polymorphic forms or hydration states. For example, anhydrous vs. monohydrate forms may exhibit different solubility profiles .
Advanced Research Questions
Q. How can contradictory pharmacological data (e.g., receptor binding vs. in vivo efficacy) be resolved for this compound?
- Methodology :
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Comparative Studies : Conduct parallel in vitro (e.g., radioligand binding assays for adrenergic/serotonergic receptors) and in vivo (e.g., rodent behavioral models) experiments. Cross-validate using structural analogs (e.g., piperidine derivatives in ) to isolate pharmacodynamic effects .
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Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to in vivo efficacy but are absent in vitro. For example, ester hydrolysis products could exhibit altered receptor affinity .
- Case Study : Ethylphenidate Hydrochloride () showed discrepancies between in vitro dopamine reuptake inhibition and in vivo stimulant effects due to metabolite activity .
Q. What experimental strategies are recommended for assessing the compound’s stability under accelerated storage conditions?
- Methodology :
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Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and identify products using LC-MS/MS .
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Thermal Analysis : Perform differential scanning calorimetry (DSC) to detect polymorphic transitions or decomposition events. For example, a melting point deviation >2°C may indicate instability .
- Key Parameters :
| Condition | Duration | Degradation Threshold | Reference |
|---|---|---|---|
| 40°C/75% RH | 6 months | ≤5% degradation | |
| Light (1.2 million lux·hr) | 10 days | No new impurities |
Q. How can environmental hazards (e.g., aquatic toxicity) be evaluated for this compound?
- Methodology :
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Acute Toxicity Testing : Follow OECD Test Guideline 202 (Daphnia magna immobilization assay) at concentrations 0.1–10 mg/L. Calculate EC₅₀ values and compare to regulatory thresholds (e.g., WGK 2 in Germany) .
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Biodegradation : Use the OECD 301F manometric respirometry test to measure biological oxygen demand (BOD) over 28 days. A BOD <60% indicates poor biodegradability .
- Regulatory Compliance : Classify the compound as "Environmentally hazardous" (UN3077) if EC₅₀ <10 mg/L or BOD <60% .
Methodological Considerations for Data Contradictions
- Impurity Analysis : Use orthogonal methods (e.g., HPLC + NMR) to resolve conflicting purity data. For example, and highlight pharmacopeial standards for impurity thresholds, but batch-specific variations may require case-by-case validation .
- Stereochemical Effects : If the compound has chiral centers (e.g., piperidine or propyl groups), use chiral HPLC or X-ray crystallography to confirm enantiomeric purity. Contradictions in activity may arise from racemic vs. enantiopure forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
